molecular formula C22H29N5O4S B029210 Norneosildenafil CAS No. 371959-09-0

Norneosildenafil

Cat. No. B029210
M. Wt: 459.6 g/mol
InChI Key: LOJSLWNUHMOFAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to norneosildenafil involves complex chemical processes. For instance, isocyanide-based multicomponent reactions (I-MCRs) have been combined with (hetero)norbornene chemistry for creating complex molecules, leveraging the norbornene moiety's versatility for diversity-oriented synthesis (Basso, Banfi, & Riva, 2010). Moreover, palladium-catalyzed reactions are pivotal for synthesizing norneocryptolepine derivatives, a process that could be analogous to norneosildenafil synthesis, emphasizing the utility of palladium in forming complex heterocycles (Yeh et al., 2019).

Molecular Structure Analysis

The molecular structure of norneosildenafil and its analogs is critical for understanding their function and interaction with biological targets. Chemical structures, such as the norbornene unit, provide a scaffold for further modifications and influence the stereocontrol of chemical reactions, significantly affecting the molecule's biological activity (Hackenberger et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving norneosildenafil analogs, such as nor-acetildenafil, demonstrate the significance of structural modifications in altering chemical properties and reactivity. The cleavage of the phenacylamine group, for instance, is a critical step in determining the structure of novel sildenafil analogs, underscoring the importance of chemical reactions in elucidating and modifying the properties of such compounds (Reepmeyer & Woodruff, 2007).

Physical Properties Analysis

The physical properties of norneosildenafil derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. While specific studies on norneosildenafil's physical properties were not identified, research on related compounds, such as norfloxacin-loaded scaffolds for skin reconstruction, provides insight into how molecular modifications can affect physical characteristics like water absorption and retention capacity, highlighting the relevance of physical property analysis in pharmaceutical development (Mahmoud & Salama, 2016).

Chemical Properties Analysis

The chemical properties of norneosildenafil, such as reactivity, stability under various conditions, and interaction with other molecules, are essential for its pharmacological efficacy. Studies on similar molecules underscore the importance of understanding these properties for drug design and synthesis. For example, the synthesis of unsymmetrically substituted poly(ferrocenylsilanes) illustrates how chemical modifications can impart desired properties to the final product, a principle that is undoubtedly applicable to the optimization of norneosildenafil's chemical properties (Foucher et al., 1994).

Scientific Research Applications

  • Pharmaceutical Applications :

    • Sildenafil, a related compound, has been shown to improve memory performance, decrease oxidative stress, and increase neuroprotection in noise-stressed mice (Sikandaner et al., 2017).
    • In another study, the LC-MS/MS assay was developed for detecting and quantifying sildenafil and its analogs, including Norneosildenafil, in human blood plasma, useful for forensic and therapeutic drug monitoring cases (Rust et al., 2012).
  • Nanotechnology Applications :

    • Nanosilica, which shares some similarities in structure and function with Norneosildenafil, has applications in medicine, agriculture, and pest control (Barik et al., 2008).
    • Nanoparticles like nanosilver, which are structurally related to Norneosildenafil, are used in medicine for their antibacterial activity and treatment of wounds and burns (Chen & Schluesener, 2008).
  • Physiological Research Applications :

    • Plant growth retardants, including compounds structurally related to Norneosildenafil, are used in physiological research to study the regulation of terpenoid metabolism (Grossmann, 1990).
  • Photodegradation Research :

    • A study focused on the photodegradation of unapproved analogs of sildenafil, such as Norneosildenafil, identified several common and unique photoproducts in artificial freshwater (Aceña et al., 2014).

Safety And Hazards

When handling Norneosildenafil, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

5-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4S/c1-4-9-17-19-20(26(3)25-17)22(28)24-21(23-19)16-14-15(10-11-18(16)31-5-2)32(29,30)27-12-7-6-8-13-27/h10-11,14H,4-9,12-13H2,1-3H3,(H,23,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJSLWNUHMOFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCCCC4)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365484
Record name Norneo Sildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norneosildenafil

CAS RN

371959-09-0
Record name Norneosildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371959090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norneo Sildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORNEOSILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H269WIW5Q3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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